AM-6826
Description
AM-6826 is a quinazolinone pyrrolidine dihydro pyrrolidone-class compound developed by Amgen as a pan-Pim kinase inhibitor targeting Pim-1, Pim-2, and Pim-3 isoforms. These kinases are implicated in cancer progression due to their roles in cell survival and proliferation . This compound emerged as the lead candidate after extensive optimization of its pharmacokinetic and pharmacodynamic properties. Key preclinical data demonstrate its efficacy in murine xenograft models:
- Tumor Growth Inhibition: At a dose of 50 mg/kg, this compound achieved 93% suppression of KMS-12-BM melanoma tumor growth.
- Tumor Regression: Twice-daily dosing (50 mg/kg BID) induced 22% tumor regression .
The compound also exhibits oral bioavailability, a critical advantage for clinical translation.
Properties
Molecular Formula |
C36H40N4O4S |
|---|---|
Appearance |
Solid powder |
Synonyms |
AM-6826; AM 6826; AM6826.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
AM-6826 belongs to the quinazolinone pyrrolidine dihydro pyrrolidone family. During optimization, Amgen synthesized multiple derivatives to enhance selectivity, potency, and bioavailability. Although detailed data for these analogues are unavailable in the provided evidence, this compound’s selection as the lead compound implies superior performance over predecessors in terms of:
Potency : Earlier compounds likely required higher doses to achieve comparable tumor suppression.
Selectivity : this compound’s specificity for Pim kinases minimizes off-target effects, a common challenge in kinase inhibitor development.
Oral Bioavailability : Many kinase inhibitors face poor absorption; this compound’s optimization addressed this limitation .
Comparison with Other Pim Kinase Inhibitors
Key Advantages of this compound
- Dose Efficiency : Achieves near-complete tumor suppression at 50 mg/kg, reducing toxicity risks.
- Regression Potential: Unlike cytostatic agents, this compound induces tumor shrinkage.
- Broad Applicability : Pan-Pim inhibition may overcome resistance mechanisms in heterogeneous tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
